1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Description
1-(4-Chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an indole derivative characterized by a 4-chlorophenyl group at the N1 position, a methoxy group at C5, a methyl group at C2, and a carboxylic acid moiety at C2. This structure imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. Its analogs often vary in substituent patterns, heterocyclic cores, or functional groups, leading to distinct pharmacological and chemical behaviors .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-16(17(20)21)14-9-13(22-2)7-8-15(14)19(10)12-5-3-11(18)4-6-12/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDYWRZEGDOCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331150 | |
| Record name | 1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28719-13-3 | |
| Record name | 1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Core Modifications
Indomethacin (1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-Acetic Acid)
- Key Differences :
- Position 3: Acetic acid (-CH2COOH) instead of carboxylic acid (-COOH).
- Substituent at N1: Benzoyl group (4-chlorobenzoyl) vs. direct 4-chlorophenyl attachment.
- Implications :
1-(4-Chlorophenyl)-3-Methyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
- Key Differences: Heterocyclic core: Thienopyrazole replaces indole. Substituents: Methyl at C3, carboxylic acid at C3.
- The compound’s molecular weight (292.75 g/mol) is lower than the target indole derivative, possibly improving bioavailability .
5-Methoxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
*Estimated based on formula C17H13ClNO4. †Predicted using QSPR models.
Computational and Spectroscopic Insights
- DFT Studies :
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